Structural Scaffold Differentiation: 2-(Thiophen-2-yl)pyridin-3-ylmethylamine vs. Simpler Pyridinylmethyl Analogs
The target compound possesses a 2-(thiophen-2-yl)pyridin-3-ylmethylamine scaffold (three aromatic rings: two thiophenes + one pyridine) versus the mono-heteroaryl core of the closest purchasable analog N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 301683-41-0; one thiophene + one pyridine) [1]. The presence of the additional thiophene ring at the pyridine 2-position increases the aromatic ring count from 2 to 3, raises molecular weight from 254.33 to 336.5 g/mol, and fundamentally alters the spatial distribution of π-electron density available for target binding [1]. This structural expansion directly impacts the compound's capacity to engage hydrophobic pockets and participate in π-π stacking interactions that are geometrically inaccessible to the simpler analog.
Δ MW +82.2 g/mol
| Evidence Dimension | Aromatic ring count and molecular complexity |
|---|---|
| Target Compound Data | 3 aromatic rings (2 thiophene + 1 pyridine); MW 336.5 g/mol; 5 rotatable bonds; TPSA 124 Ų |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 301683-41-0): 2 aromatic rings (1 thiophene + 1 pyridine); MW 254.33 g/mol |
| Quantified Difference | Δ 1 aromatic ring; Δ MW +82.2 g/mol (+32.3%); Δ 2 additional rotatable bonds |
| Conditions | Structural comparison based on PubChem computed descriptors and IUPAC nomenclature [1] |
Why This Matters
The additional aromatic ring and molecular complexity confer distinct protein-binding topology that cannot be achieved by the simpler analog, making the target compound a non-substitutable scaffold for probing binding pockets requiring extended π-surface engagement.
- [1] PubChem CID 91625854: N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}thiophene-2-sulfonamide. Computed molecular descriptors (2025). View Source
